molecular formula C12H19NO4 B085185 2,5-Dioxopyrrolidin-1-YL octanoate CAS No. 14464-30-3

2,5-Dioxopyrrolidin-1-YL octanoate

Cat. No.: B085185
CAS No.: 14464-30-3
M. Wt: 241.28 g/mol
InChI Key: PEJVSXYBFAVPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxopyrrolidin-1-YL octanoate is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol . It is also known by its IUPAC name, 1-(octanoyloxy)-2,5-pyrrolidinedione . This compound is used in various chemical and pharmaceutical applications, particularly in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-YL octanoate typically involves the reaction of N-hydroxysuccinimide with octanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in methylene chloride under an inert nitrogen atmosphere. The mixture is cooled in an ice bath, and octanoyl chloride is added dropwise. The resulting solution is stirred at room temperature, and the product is isolated by filtration and washing with heptane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxopyrrolidin-1-YL octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of N-hydroxysuccinimide esters with the hydrophobicity of the octanoyl group. This combination makes it particularly useful in the synthesis of bioactive compounds and pharmaceuticals .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-2-3-4-5-6-7-12(16)17-13-10(14)8-9-11(13)15/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJVSXYBFAVPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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